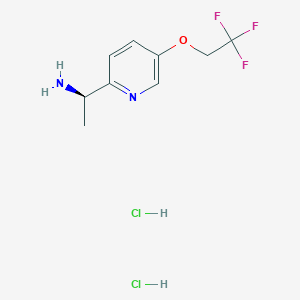

(1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride

Description

The compound (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride is a chiral ethylamine derivative featuring a pyridine ring substituted at the 5-position with a trifluoroethoxy (-OCH2CF3) group. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form.

Properties

IUPAC Name |

(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O.2ClH/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12;;/h2-4,6H,5,13H2,1H3;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWIEZIUCZUKRO-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)OCC(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and appropriate leaving groups.

Attachment of the Ethylamine Moiety: The ethylamine group can be attached through reductive amination or other amination reactions.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding imines or oximes.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Imines, oximes, or nitriles.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Biochemical Research: It can be used as a tool compound to study biochemical pathways and mechanisms.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethoxy group may enhance its binding affinity and specificity, while the pyridine ring can participate in π-π interactions or hydrogen bonding. The ethylamine moiety may act as a proton donor or acceptor, facilitating various biochemical reactions.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key differences between the target compound and related analogs:

Key Observations :

- Molecular Weight: The dihydrochloride salt contributes to a higher molecular weight (~303.1) compared to monohydrochloride analogs (e.g., 212.6 in ).

- Salt Form : The dihydrochloride form enhances aqueous solubility, a critical factor for bioavailability in drug development .

Biological Activity

The compound (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride , also known as (R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethanamine dihydrochloride , has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C9H12ClF3N2O

- Molar Mass : 256.65 g/mol

- CAS Number : 1294519-40-6

- Density : 1.245 g/cm³ (predicted)

- pKa : 8.81 (predicted)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity

-

Cytotoxicity

- The cytotoxic effects of (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride have been evaluated in various models. While specific data for this compound is limited, related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines and other biological targets .

-

Neuropharmacological Effects

- Research into structurally similar compounds suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Binding assays have indicated that some analogs exhibit significant affinity for these receptors, which could imply a role in treating neurological disorders .

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

A study focused on the antiviral properties of related compounds showed that they could suppress hemagglutinating activity of the H1N1 virus at a concentration of 0.4 mg per chicken embryo . This suggests that (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride may possess similar antiviral mechanisms.

Case Study: Neuropharmacological Effects

In experiments evaluating the binding affinities of various compounds to serotonin and dopamine receptors, it was found that some derivatives exhibited moderate to high affinities for these receptors. This could indicate potential applications in treating mood disorders or other neurological conditions .

Q & A

Q. What synthetic strategies are recommended for preparing (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride?

Methodological Answer: The synthesis typically involves:

Etherification : Introduce the 2,2,2-trifluoroethoxy group to pyridine via nucleophilic substitution, using a precursor like 5-hydroxypyridin-2-yl derivatives and trifluoroethyl halides under basic conditions .

Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (1R)-enantiomer. For example, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiomeric excess .

Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during synthesis, followed by acidic deprotection to yield the free base.

Salt Formation : React the free base with hydrochloric acid to form the dihydrochloride salt, ensuring stability and solubility for pharmacological studies .

Q. How can researchers validate the stereochemical purity of the compound?

Methodological Answer:

- Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to quantify enantiomeric excess. A retention time comparison with racemic mixtures is critical .

- Polarimetry : Measure optical rotation ([α]D) and compare it to literature values for the (1R)-enantiomer.

- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, especially if novel intermediates are synthesized .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Classify waste as "special" and engage licensed disposal services compliant with national regulations (e.g., EPA guidelines) .

- Toxicity Screening : Conduct preliminary cytotoxicity assays (e.g., MTT assay ) to establish safe handling thresholds.

Advanced Research Questions

Q. What in vitro models are suitable for studying its Cav channel modulation?

Methodological Answer:

- Patch-Clamp Electrophysiology : Use HEK-293 cells expressing human Cav2.2 (N-type) or Cav2.1 (P/Q-type) channels to assess voltage-gated calcium channel (VGCC) stabilization. Measure current inhibition (%) at varying concentrations .

- Calcium Imaging : Employ Fluo-4 AM dye in neuronal cell lines (e.g., SH-SY5Y) to quantify intracellular Ca²⁺ flux under depolarizing conditions. Compare dose-response curves to known Cav stabilizers like suvecaltamide .

Q. How can discrepancies in efficacy data across neurological models be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in rodent models (e.g., essential tremor vs. epilepsy models) to correlate exposure with efficacy. Use LC-MS/MS for quantification .

- Receptor Off-Target Screening : Perform radioligand binding assays against 50+ CNS targets (e.g., serotonin, dopamine receptors) to identify confounding interactions .

- Meta-Analysis : Aggregate data from multiple studies using tools like Cochrane Review Manager, adjusting for variables like dosing regimen, species differences, and endpoint measurements.

Q. What strategies optimize bioavailability given its physicochemical properties?

Methodological Answer:

- Salt Selection : The dihydrochloride form enhances aqueous solubility; compare with other salts (e.g., phosphate, citrate) for pH-dependent stability .

- Lipid-Based Formulations : Encapsulate the compound in nanoemulsions or liposomes to improve intestinal absorption. Assess bioavailability via rat oral gavage studies with blood sampling at 0–24 hrs.

- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated amine) to increase lipophilicity and bypass first-pass metabolism. Hydrolyze in vivo using esterase-rich tissues (e.g., liver) .

Q. How can metabolic stability be evaluated preclinically?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with human/rodent liver microsomes and NADPH cofactor. Quantify parent compound degradation over 60 minutes using LC-MS. Calculate half-life (t½) and intrinsic clearance (Clint) .

- Cytochrome P450 Inhibition : Screen against CYP3A4, CYP2D6, and CYP2C9 isoforms to assess drug-drug interaction risks. Use fluorogenic substrates for high-throughput screening.

- Reactive Metabolite Detection : Trap electrophilic intermediates with glutathione (GSH) and identify adducts via mass spectrometry to predict toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.